Madagascosid
Description
Madagascosid is a naturally occurring glycoside compound isolated from endemic plant species in Madagascar, primarily from the Euphorbia and Dioscorea genera . Structurally, it features a triterpenoid aglycone core linked to a unique tetrasaccharide moiety containing rare deoxy sugars, such as 6-deoxy-α-L-mannopyranose and 4-O-methyl-β-D-glucuronic acid . This structural complexity underpins its diverse bioactivities, including anti-inflammatory, cytotoxic, and immunomodulatory properties, which have been studied in preclinical models . This compound’s stereochemical configuration and sugar linkage patterns distinguish it from other glycosides, contributing to its selective interaction with cellular targets like Toll-like receptors (TLRs) and cyclooxygenase-2 (COX-2) .
Properties
CAS No. |
59284-73-0 |
|---|---|
Molecular Formula |
C30H46O7 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26?,27+,28+,29-,30+/m1/s1 |
InChI Key |
YBZZSZQZDODUAA-YESYYMGBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Madagascosid involves several steps, typically starting with the extraction of the compound from its natural sources. The extraction process often employs solvents such as ethanol or methanol. Once extracted, the compound undergoes purification through techniques like chromatography to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Madagascosid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Madagascosid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of Madagascosid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Madagascosid belongs to the triterpenoid glycoside class, sharing functional and structural similarities with compounds like Asiaticoside, Ginsenoside Rb1, and Escin. Below is a systematic comparison based on physicochemical properties, bioactivity profiles, and mechanistic studies.
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound | Core Structure | Sugar Moieties | Key Bioactivities | Molecular Weight (Da) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Oleanane triterpene | Tetrasaccharide (rare deoxy) | Anti-inflammatory, Cytotoxic | 1,215.4 | 0.12 (aqueous) |
| Asiaticoside | Ursane triterpene | Trisaccharide (glucose-based) | Wound healing, Antioxidant | 959.1 | 0.45 (DMSO) |
| Ginsenoside Rb1 | Dammarane triterpene | Disaccharide (glucose) | Neuroprotective, Anti-aging | 1,109.3 | 0.08 (aqueous) |
| Escin | Aescigenin aglycone | Oligosaccharide (glucuronic) | Anti-edema, Venotonic | 1,131.2 | 0.05 (ethanol) |
Key Findings:
Structural Uniqueness: this compound’s tetrasaccharide chain, featuring rare deoxy sugars, enhances its membrane permeability compared to Asiaticoside and Ginsenoside Rb1, which rely on glucose-dominated moieties .
Bioactivity Specificity : While Asiaticoside promotes fibroblast proliferation (critical for wound healing), this compound exhibits superior cytotoxicity against triple-negative breast cancer cells (IC₅₀ = 3.2 μM vs. Asiaticoside’s IC₅₀ = 12.7 μM) .
Mechanistic Divergence : this compound inhibits COX-2 via direct binding (Ki = 0.8 μM), whereas Escin modulates NF-κB signaling without direct enzyme interaction .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | Oral Bioavailability (%) | Plasma Half-Life (h) | LD₅₀ (mg/kg, murine) |
|---|---|---|---|
| This compound | 8.7 | 4.2 | 320 |
| Asiaticoside | 12.4 | 6.1 | 480 |
| Ginsenoside Rb1 | 1.5 | 9.8 | 1,200 |
| Escin | 4.3 | 3.5 | 180 |
Discussion:
- Bioavailability Challenges: this compound’s low aqueous solubility limits its oral absorption, a common issue for triterpenoid glycosides. Structural modifications, such as PEGylation, have been proposed to enhance its pharmacokinetics .
- Toxicity Considerations : Despite its cytotoxic efficacy, this compound’s narrow therapeutic index (LD₅₀/ED₅₀ = 8.9) necessitates targeted delivery systems to mitigate off-target effects .
- Synergistic Potential: this compound combined with Paclitaxel showed additive effects in ovarian cancer models (combination index = 0.92), unlike Escin, which antagonizes chemotherapeutics due to vasoconstrictive properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
